

Commercial Availability and Synthetic Utility of 2,6-Dimethylisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Dimethylisonicotinaldehyde**

Cat. No.: **B103365**

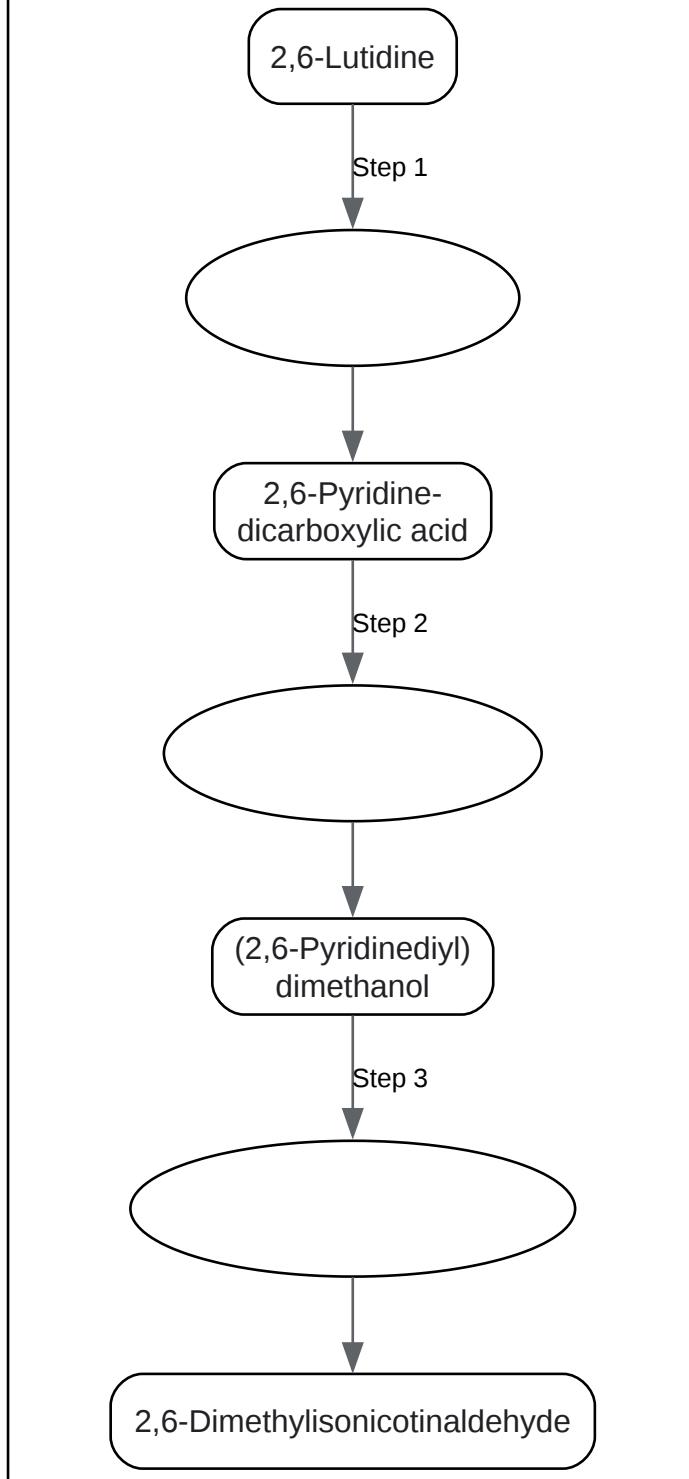
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinaldehyde, also known as 2,6-dimethyl-4-pyridinecarboxaldehyde, is a heterocyclic aromatic aldehyde. Its chemical structure, featuring a pyridine ring substituted with two methyl groups and a formyl group, makes it a valuable and versatile building block in organic synthesis. The aldehyde functionality serves as a key reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the pyridine scaffold is a common motif in a wide range of biologically active compounds, including kinase inhibitors. This technical guide provides an overview of the commercial suppliers of **2,6-Dimethylisonicotinaldehyde**, discusses its synthesis and reactivity, and explores its potential applications in drug discovery and development, complete with illustrative experimental protocols and workflow diagrams.

Commercial Suppliers of 2,6-Dimethylisonicotinaldehyde


A number of chemical suppliers offer **2,6-Dimethylisonicotinaldehyde**, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

Supplier	CAS Number	Purity
Synthonix, Inc.	18206-06-9	95+%
BLD Pharm	18206-06-9	Inquire for details
Sigma-Aldrich	18206-06-9	98%
1stsci.com	18206-06-9	Inquire for details
CyclicPharma	18206-06-9	≥ 98%
Ambeed	18206-06-9	Inquire for details
MySkinRecipes	18206-06-9	≥98%

Synthesis of 2,6-Dimethylisonicotinaldehyde

While detailed, step-by-step synthesis procedures for **2,6-Dimethylisonicotinaldehyde** are not extensively published in readily accessible literature, a common and logical synthetic route involves the oxidation of the corresponding alcohol, (2,6-dimethylpyridin-4-yl)methanol. This precursor can be synthesized from 2,6-lutidine. A plausible synthetic workflow is outlined below.

Synthesis of 2,6-Dimethylisonicotinaldehyde

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2,6-Dimethylisonicotinaldehyde** from 2,6-lutidine.

General Experimental Protocol: Oxidation of a Pyridyl Methanol

This protocol provides a general method for the oxidation of a pyridyl methanol to the corresponding aldehyde, which can be adapted for the synthesis of **2,6-Dimethylisonicotinaldehyde** from (2,6-dimethylpyridin-4-yl)methanol.

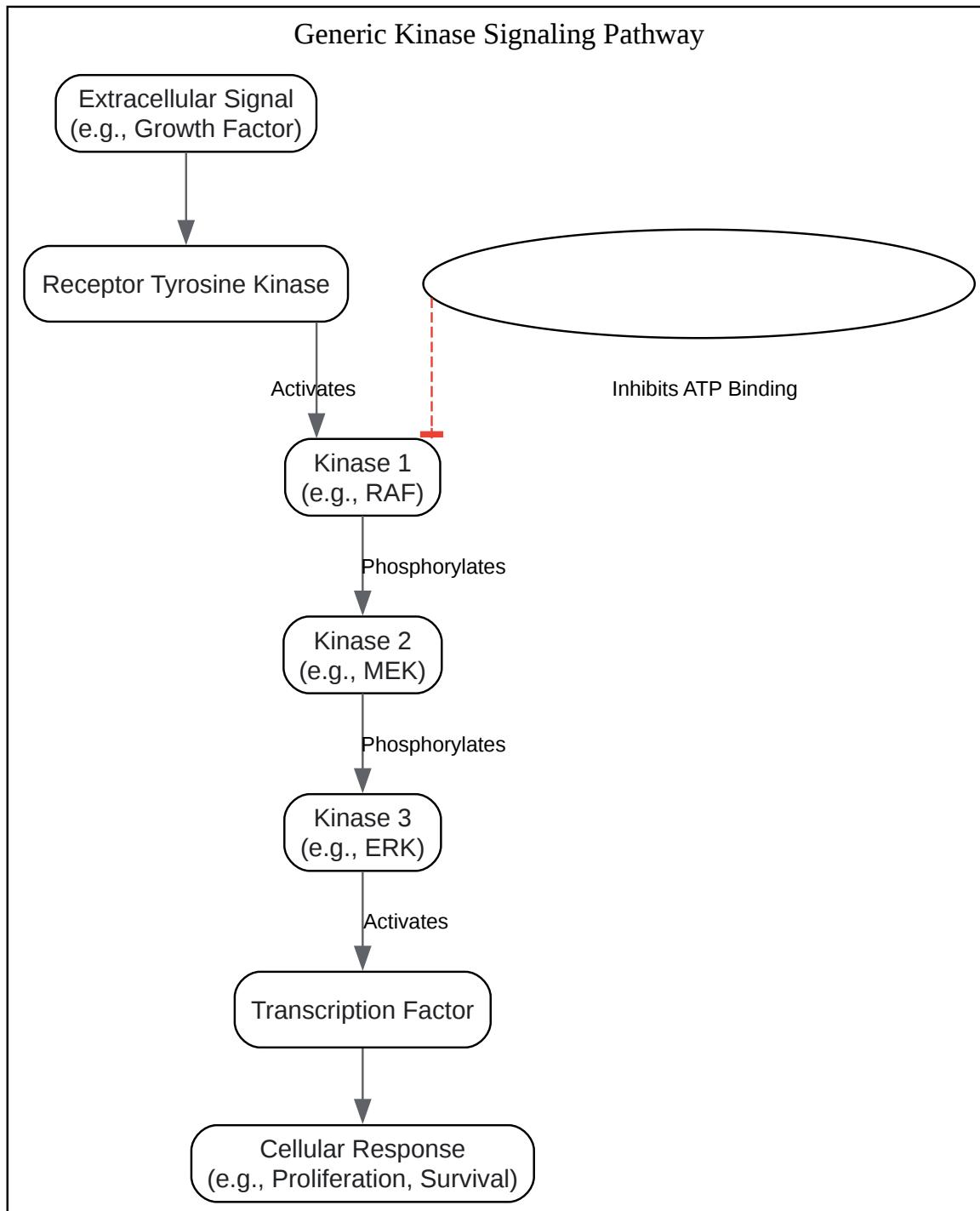
Materials:

- (2,6-dimethylpyridin-4-yl)methanol (1 equivalent)
- Activated Manganese Dioxide (MnO_2) (5-10 equivalents)
- Dichloromethane (DCM) or Chloroform (solvent)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Celite or silica gel

Procedure:

- To a stirred solution of (2,6-dimethylpyridin-4-yl)methanol in DCM, add activated MnO_2 in one portion.
- Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically after several hours to overnight), filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the manganese salts.
- Wash the filter cake thoroughly with DCM.
- Combine the filtrate and washings and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **2,6-Dimethylisonicotinaldehyde**.

- The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.


Chemical Reactivity and Applications in Drug Discovery

The aldehyde group of **2,6-Dimethylisonicotinaldehyde** is the primary site of its chemical reactivity, making it a versatile intermediate. It can readily undergo a variety of reactions common to aromatic aldehydes, including:

- Condensation Reactions: It can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with ketones to form α,β -unsaturated ketones.
- Reductive Amination: Reaction with amines in the presence of a reducing agent can yield substituted pyridylmethylamines.
- Wittig Reaction: It can react with phosphorus ylides to form substituted styrenes.
- Nucleophilic Addition: The aldehyde can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.^{[1][2][3][4]} Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

2,6-Dimethylisonicotinaldehyde can serve as a starting material for the synthesis of a library of pyridine-based compounds for screening as potential kinase inhibitors. For instance, it can be elaborated into more complex structures that mimic the hinge-binding motifs of known kinase inhibitors.

[Click to download full resolution via product page](#)

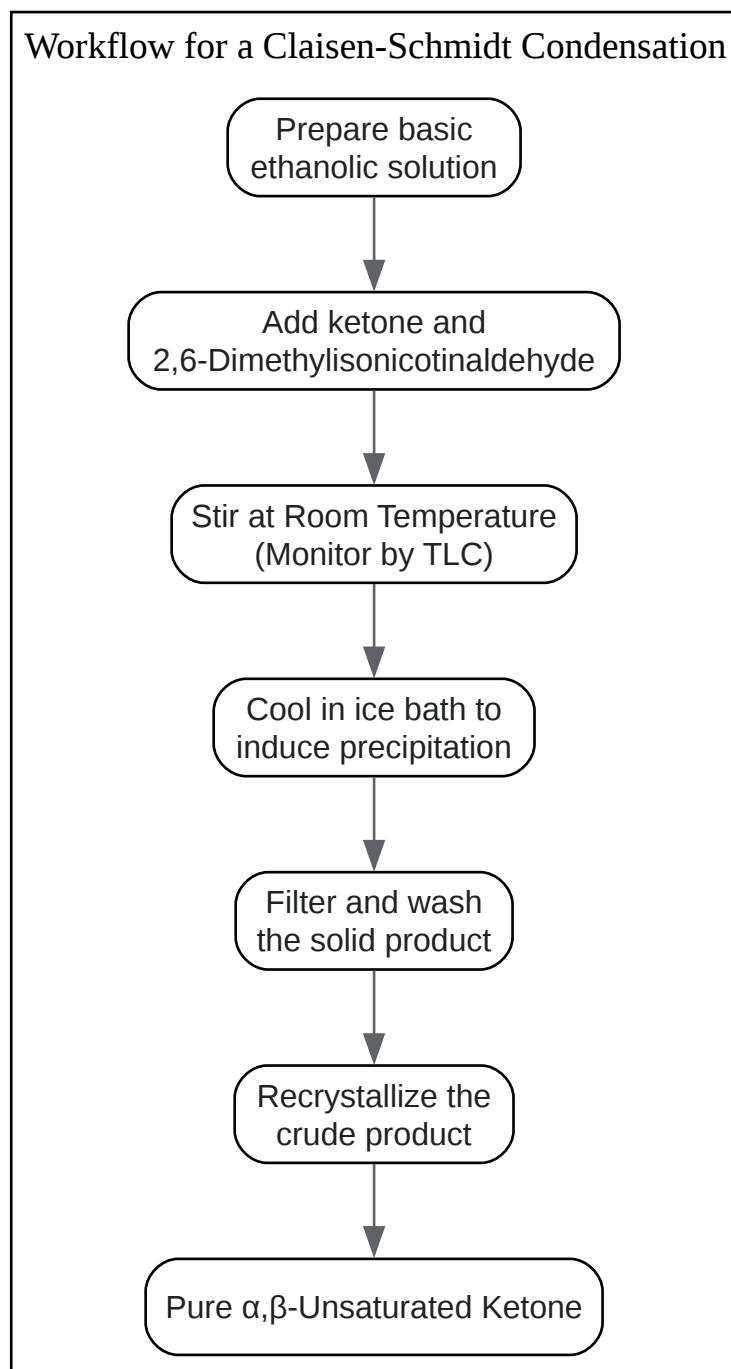
Caption: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

Illustrative Experimental Protocols

The following are representative experimental protocols for reactions where **2,6-Dimethylisonicotinaldehyde** could be a key reactant.

Claisen-Schmidt Condensation

This protocol describes a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.


Materials:

- **2,6-Dimethylisonicotinaldehyde** (1 equivalent)
- An appropriate ketone (e.g., acetophenone) (1 equivalent)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Ethanol
- Water

Procedure:

- In a flask, dissolve sodium hydroxide in water and then add ethanol to create a basic ethanolic solution.
- To this solution, add the ketone followed by the dropwise addition of **2,6-Dimethylisonicotinaldehyde** with stirring.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate may form as the product is generated.[5][6]
- After the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

- Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for a Claisen-Schmidt condensation reaction.

Suzuki-Miyaura Cross-Coupling

While **2,6-Dimethylisonicotinaldehyde** does not directly participate in a Suzuki coupling, it can be readily converted to a derivative (e.g., a halide or triflate at a different position on the pyridine ring if starting from a different precursor) that can. This protocol outlines a general procedure for a Suzuki-Miyaura coupling involving a pyridine halide.^{[7][8][9][10]}

Materials:

- Aryl or heteroaryl halide (e.g., a bromopyridine derivative) (1 equivalent)
- Boronic acid or boronate ester (1.1-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$) (0.01-0.05 equivalents)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) (2-3 equivalents)
- Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

- To a reaction vessel, add the aryl halide, boronic acid, and base.
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent(s) to the vessel.
- Add the palladium catalyst under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.

- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Conclusion

2,6-Dimethylisonicotinaldehyde is a readily available and highly useful synthetic intermediate. Its reactivity, centered around the aldehyde functional group, allows for its incorporation into a wide array of more complex molecules. For researchers in drug discovery, particularly those focused on kinase inhibitors and other therapeutic areas where the pyridine scaffold is prevalent, this compound represents a valuable starting point for the synthesis of novel chemical entities. The protocols and workflows provided in this guide offer a practical framework for the utilization of **2,6-Dimethylisonicotinaldehyde** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Discovery of New Pyrazolopyridine, Europyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]
3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Chemistry 211 Experiment 5 [home.miracosta.edu]
6. webassign.net [webassign.net]
7. m.youtube.com [m.youtube.com]
8. Suzuki Coupling [organic-chemistry.org]

- 9. diva-portal.org [diva-portal.org]
- 10. Yoneda Labs [yonedalabs.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 2,6-Dimethylisonicotinaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103365#commercial-suppliers-of-2-6-dimethylisonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com